molecular formula C15H18N6O2 B8280812 N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide

N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide

Cat. No.: B8280812
M. Wt: 314.34 g/mol
InChI Key: NVTWKSIJGUEEHE-UHFFFAOYSA-N
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Description

N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

N-[1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,2,4-triazol-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H18N6O2/c1-15(2,3)13(22)19-14-18-8-21(20-14)12-11-9(5-6-16-11)10(23-4)7-17-12/h5-8,16H,1-4H3,(H,19,20,22)

InChI Key

NVTWKSIJGUEEHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (250 mg, 1.101 mmol), potassium carbonate (457 mg, 3.30 mmol), copper(I) iodide (105 mg, 0.551 mmol), N-(1H-1,2,4-triazol-3-yl)pivalamide and (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (78 mg, 0.551 mmol) in 1,4-dioxane (2 mL) were heated up at 110° C. for 13 h. The reaction mixture was filtered through a silica gel pad and concentrated under reduced pressure. The resulting crude was purified by prep HPLC to give N-(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)pivalamide (90 mg, 26%) as pale yellow oil. LCMS: m/e 315.05 (M+H)+, ret time 1.55 min (method 8).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
105 mg
Type
catalyst
Reaction Step One

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